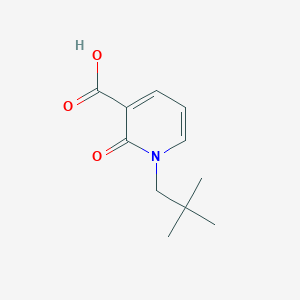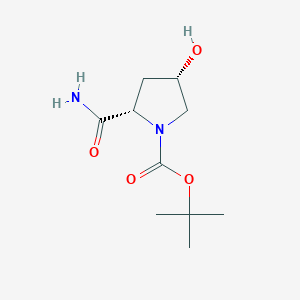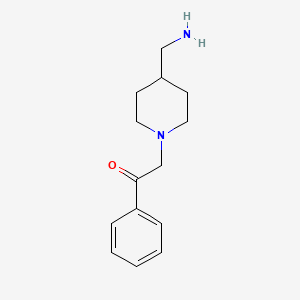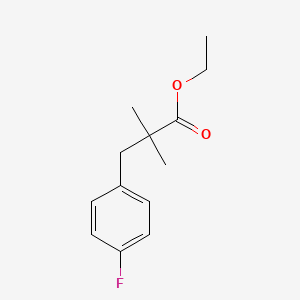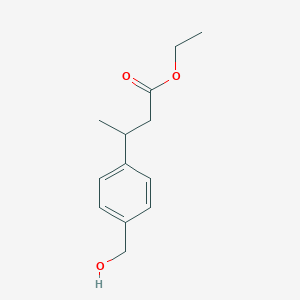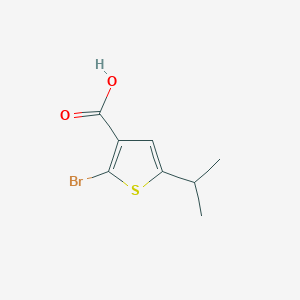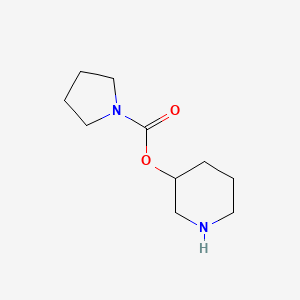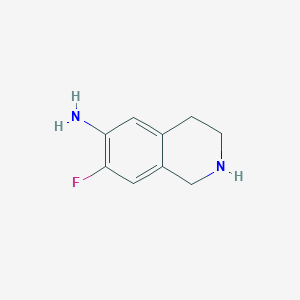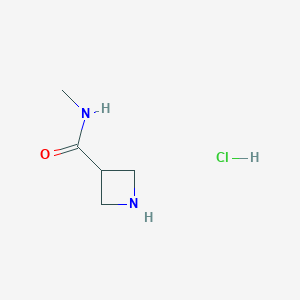
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Transformations and Synthesis
- A study highlighted the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazoles, demonstrating a significant example of chemical transformations involving halogenated indazoles (Fujimura et al., 1984).
Synthetic Methodologies
- Research on regiospecific synthesis of indazole isomers, including the use of palladium-catalyzed Suzuki coupling, exemplifies advanced synthetic techniques applicable to structurally complex indazoles (Dandu et al., 2007).
- Another study describes the synthesis of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, providing insight into the preparation of indazole derivatives with antibacterial activity (Brahmeshwari et al., 2014).
Molecular Structure and Design
- The crystal and molecular structure analysis of biologically active nitroindazoles, including bromo and fluoro substituted compounds, underscores the importance of structural characterization in the development of potential therapeutic agents (Cabildo et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general properties of indazole derivatives that they interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Indazole derivatives have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph can strongly influence the rate of reaction of similar compounds .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole involves the reaction of 2-methyl-1H-indazole with 5-bromo-1-ethyl-3-fluoro-1H-pyrazole in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.", "Starting Materials": [ "2-methyl-1H-indazole", "5-bromo-1-ethyl-3-fluoro-1H-pyrazole", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 2-methyl-1H-indazole is reacted with 5-bromo-1-ethyl-3-fluoro-1H-pyrazole in the presence of a base and a palladium catalyst to yield an intermediate product.", "Step 2: The intermediate product is then treated with a reducing agent, such as sodium borohydride, to yield the final product, 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole." ] } | |
CAS RN |
1381944-74-6 |
Molecular Formula |
C10H12BrFN2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Canonical SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
